molecular formula C11H16FNO B2795625 Ethyl({[4-(2-fluoroethoxy)phenyl]methyl})amine CAS No. 1513008-63-3

Ethyl({[4-(2-fluoroethoxy)phenyl]methyl})amine

Cat. No.: B2795625
CAS No.: 1513008-63-3
M. Wt: 197.253
InChI Key: GIORNTGMGTYVDO-UHFFFAOYSA-N
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Description

Ethyl({[4-(2-fluoroethoxy)phenyl]methyl})amine is a chemical compound with the molecular formula C11H16FNO and a molecular weight of 197.253 g/mol. This compound is characterized by the presence of a fluoroethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl({[4-(2-fluoroethoxy)phenyl]methyl})amine involves several steps. One common method includes the reaction of 4-(2-Fluoroethoxy)benzyl chloride with ethanamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Ethyl({[4-(2-fluoroethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoroethoxy group can be replaced by other nucleophiles like thiols or amines under appropriate conditions.

Scientific Research Applications

Ethyl({[4-(2-fluoroethoxy)phenyl]methyl})amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including its binding affinity to certain receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl({[4-(2-fluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethoxy group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .

Comparison with Similar Compounds

Ethyl({[4-(2-fluoroethoxy)phenyl]methyl})amine can be compared with similar compounds such as:

    N-[[4-(2-Methoxyethoxy)phenyl]methyl]ethanamine: This compound has a methoxyethoxy group instead of a fluoroethoxy group, leading to different chemical and biological properties.

    N-[[4-(2-Chloroethoxy)phenyl]methyl]ethanamine:

    N-[[4-(2-Bromoethoxy)phenyl]methyl]ethanamine: The bromoethoxy group imparts unique characteristics compared to the fluoroethoxy group.

Properties

IUPAC Name

N-[[4-(2-fluoroethoxy)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-13-9-10-3-5-11(6-4-10)14-8-7-12/h3-6,13H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIORNTGMGTYVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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